4-Amino-6-(trichlorovinyl)benzene-1,3-disulphonyl dichloride
Overview
Description
4-Amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride is a chemical compound with the molecular formula C8H4Cl5NO4S2 and a molecular weight of 419.517 g/mol . This compound is known for its unique structure, which includes an amino group, a trichlorovinyl group, and two sulfonyl chloride groups attached to a benzene ring. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride typically involves the chlorination of 4-amino-6-vinylbenzene-1,3-disulfonyl dichloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the vinyl group to form the trichlorovinyl group . The reaction conditions often include the use of chlorinating agents such as chlorine gas or trichloromethyl chloroformate in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes in specialized reactors. The process is designed to maximize yield and purity while minimizing by-products. The reaction is typically conducted at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while the trichlorovinyl group can undergo reduction to form dichlorovinyl or monochlorovinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or nitric acid are used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Nitro and nitroso derivatives.
Reduction Reactions: Dichlorovinyl and monochlorovinyl derivatives.
Scientific Research Applications
4-Amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride involves the reactivity of its functional groups. The sulfonyl chloride groups can react with nucleophiles to form covalent bonds, making it useful for modifying proteins and other biomolecules. The trichlorovinyl group can undergo further chemical transformations, providing versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(trichlorovinyl)-1,3-benzenedisulfonamide: Similar structure but with sulfonamide groups instead of sulfonyl chloride groups.
4-Amino-6-(trichlorovinyl)benzene-1,3-disulfonyl fluoride: Similar structure but with sulfonyl fluoride groups instead of sulfonyl chloride groups.
Uniqueness
4-Amino-6-(trichlorovinyl)benzene-1,3-disulfonyl dichloride is unique due to its combination of an amino group, a trichlorovinyl group, and two sulfonyl chloride groups. This combination provides a high degree of reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5NO4S2/c9-7(8(10)11)3-1-4(14)6(20(13,17)18)2-5(3)19(12,15)16/h1-2H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBCCKGOIWMSDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)Cl)S(=O)(=O)Cl)C(=C(Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5NO4S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209035 | |
Record name | 4-Amino-6-(trichlorovinyl)benzene-1,3-disulphonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60285-85-0 | |
Record name | 4-Amino-6-(1,2,2-trichloroethenyl)-1,3-benzenedisulfonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60285-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-6-(trichlorovinyl)benzene-1,3-disulphonyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060285850 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-6-(trichlorovinyl)benzene-1,3-disulphonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-6-(trichlorovinyl)benzene-1,3-disulphonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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